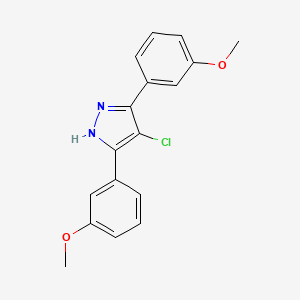

4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole

CAS No.: 1159988-50-7

Cat. No.: VC13282203

Molecular Formula: C17H15ClN2O2

Molecular Weight: 314.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159988-50-7 |

|---|---|

| Molecular Formula | C17H15ClN2O2 |

| Molecular Weight | 314.8 g/mol |

| IUPAC Name | 4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole |

| Standard InChI | InChI=1S/C17H15ClN2O2/c1-21-13-7-3-5-11(9-13)16-15(18)17(20-19-16)12-6-4-8-14(10-12)22-2/h3-10H,1-2H3,(H,19,20) |

| Standard InChI Key | SNPDWSBWLYODCV-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2=C(C(=NN2)C3=CC(=CC=C3)OC)Cl |

| Canonical SMILES | COC1=CC=CC(=C1)C2=C(C(=NN2)C3=CC(=CC=C3)OC)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-Chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole is defined by the following identifiers:

-

Molecular Formula:

The compound’s structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 3 and 5 with 3-methoxyphenyl groups and at position 4 with a chlorine atom . The methoxy groups (-OCH₃) enhance electron donation, influencing reactivity and interaction with biological targets .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 314.77 g/mol | |

| Hydrogen Bond Acceptors | 3 | |

| Polar Surface Area | 28.42 Ų | |

| Calculated logP | ~6.5 (estimated from analogs) |

Synthesis and Preparation

Table 2: Representative Synthesis Steps for Pyrazole Analogs

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine, 1,3-diketone, H₂SO₄ | 60–70% |

| 2 | Chlorination | Cl₂, FeCl₃, 80°C | 85% |

| 3 | Methoxyphenyl introduction | 3-methoxyphenylboronic acid, Pd catalyst | 75% |

Physicochemical Properties

Solubility and Stability

The compound’s low polar surface area (28.42 Ų) and high logP (~6.5) suggest limited aqueous solubility, favoring organic solvents like dimethyl sulfoxide (DMSO) or ethanol . Stability under ambient conditions is inferred from related chlorinated pyrazoles, which are typically shelf-stable but sensitive to prolonged UV exposure .

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include N-H stretching (~3400 cm⁻¹), C-Cl (750 cm⁻¹), and aromatic C=C (1600 cm⁻¹) .

-

NMR: -NMR would show signals for methoxy protons (~3.8 ppm) and aromatic protons (6.5–7.5 ppm) .

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

-

Chlorine Substitution: Enhances electrophilicity and target binding .

-

Methoxyphenyl Groups: Improve lipid solubility and membrane permeability .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor in drug discovery, particularly for optimizing pharmacokinetic properties through modular substitution .

Materials Science

Pyrazole derivatives are explored as ligands in coordination polymers, leveraging their nitrogen donor atoms for metal-organic frameworks (MOFs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume